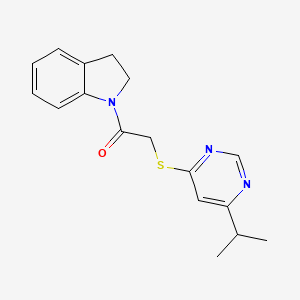
1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone is a synthetic organic compound that features an indoline moiety linked to a pyrimidine ring via a thioether bridge. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone typically involves the following steps:
Formation of the Indoline Moiety: Indoline can be synthesized through the reduction of indole or via cyclization reactions involving aniline derivatives.
Pyrimidine Synthesis: The pyrimidine ring can be constructed using methods such as the Biginelli reaction or through condensation reactions involving urea and β-dicarbonyl compounds.
Thioether Linkage Formation: The final step involves the formation of the thioether bridge, which can be achieved through nucleophilic substitution reactions where a thiol group reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidine ring or the thioether linkage.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indoline or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the indoline or pyrimidine rings.
科学研究应用
1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action for 1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.
相似化合物的比较
Similar Compounds
1-(Indolin-1-yl)-2-(pyrimidin-4-yl)ethanone: Lacks the thioether linkage.
1-(Indolin-1-yl)-2-((6-methylpyrimidin-4-yl)thio)ethanone: Contains a methyl group instead of an isopropyl group.
Uniqueness
1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone is unique due to the presence of both the indoline and pyrimidine moieties linked via a thioether bridge, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features an indoline moiety linked to a pyrimidine-thioether group, which contributes to its biological interactions. Its chemical formula can be represented as follows:
Antiviral Activity
Recent studies have indicated that derivatives of indolinyl-thio compounds exhibit significant antiviral properties. For instance, a related compound demonstrated potent inhibition of Hepatitis B Virus (HBV) replication with an IC50 value of 0.13 μM against wild-type strains and 0.36 μM against resistant strains . This suggests that the thioether linkage may enhance antiviral activity through improved binding affinity to viral proteins or host cell receptors.
The antiviral mechanism involves the activation of Toll-like receptor 7 (TLR7), which leads to the secretion of pro-inflammatory cytokines such as IL-12, TNF-α, and IFN-α. The binding affinity of the compound to TLR7 was confirmed through Surface Plasmon Resonance (SPR) analysis, showing an affinity of 7.06 μM .
Anticancer Potential
Indolin derivatives have also been explored for their anticancer properties. A study highlighted that similar compounds could induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation . The ability to inhibit specific kinases involved in cancer progression is a promising area for further research.
Case Studies
Pharmacokinetics and Drug-Like Properties
Pharmacokinetic studies indicate that the compound possesses favorable drug-like properties, including good solubility and permeability profiles. These characteristics are crucial for oral bioavailability and overall therapeutic efficacy. The physicochemical parameters predict a suitable pharmacological profile for potential clinical applications .
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6-propan-2-ylpyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12(2)14-9-16(19-11-18-14)22-10-17(21)20-8-7-13-5-3-4-6-15(13)20/h3-6,9,11-12H,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADLAIYVGHGPJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)SCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














